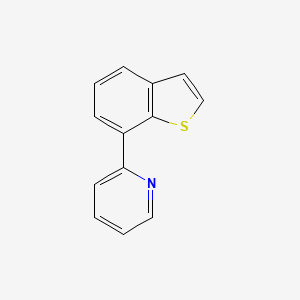

2-(1-Benzothiophen-7-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9NS |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

2-(1-benzothiophen-7-yl)pyridine |

InChI |

InChI=1S/C13H9NS/c1-2-8-14-12(6-1)11-5-3-4-10-7-9-15-13(10)11/h1-9H |

InChI Key |

LAIPIPPNHLAJNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC3=C2SC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Benzothiophen 7 Yl Pyridine and Its Derivatives

Precursor Chemistry and Retrosynthetic Analysis for the 2,7-Substitution Pattern

A retrosynthetic analysis of the 2-(1-Benzothiophen-7-yl)pyridine scaffold reveals several key disconnections that guide the design of synthetic routes. The primary disconnection is at the C-C bond between the pyridine (B92270) and benzothiophene (B83047) rings. This suggests a cross-coupling reaction between a 7-substituted benzothiophene and a 2-substituted pyridine as a convergent and highly flexible approach.

Key Retrosynthetic Disconnections:

C-C Bond Formation: This involves disconnecting the bond between the pyridine C2 and the benzothiophene C7. This leads to precursors such as a 2-halopyridine and a 7-organometallic benzothiophene (e.g., boronic acid or stannane (B1208499) derivative) or vice versa.

Benzothiophene Ring Formation: This approach involves constructing the benzothiophene ring onto a pre-functionalized pyridine precursor. For instance, an intramolecular cyclization of a substituted o-thiolphenylpyridine derivative can yield the target scaffold. researchgate.netchemicalbook.com

Pyridine Ring Formation: A less common approach involves the construction of the pyridine ring from a benzothiophene-containing precursor. researchgate.net

The choice of precursors is critical and often dictated by the desired final substitution pattern. For the 2,7-disubstituted pattern, common precursors include:

2-Halopyridines (e.g., 2-bromopyridine, 2-chloropyridine)

7-Halobenzothiophenes (e.g., 7-bromobenzothiophene)

7-Benzothiophene boronic acid or its esters

o-Halovinylbenzenes and a sulfur source for benzothiophene construction organic-chemistry.org

o-Alkynyl thioanisoles for electrophilic cyclization nih.gov

Classical and Modern Synthetic Routes towards the Benzothiophene-Pyridine Core

While transition-metal-catalyzed reactions are prevalent, several metal-free methods for constructing the benzothiophene core have been developed, offering advantages in terms of cost and reduced metal contamination. organic-chemistry.org One such method involves the reaction of o-halovinylbenzenes with potassium sulfide, proceeding through a direct SNAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org This approach is particularly effective for synthesizing 2-substituted benzo[b]thiophenes. organic-chemistry.org Another strategy employs a base-catalyzed intramolecular cyclization of 2-ynylphenols to form 2-substituted benzofurans, a method that can be conceptually extended to their sulfur analogs. rsc.org Additionally, iodine-catalyzed cascade reactions of thiophenols with alkynes provide a metal-free and solvent-free route to benzothiophene derivatives. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds like this compound. nih.govyoutube.com These reactions offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This is one of the most widely used methods, typically involving the reaction of a halo-substituted heterocycle with a boronic acid or boronate ester derivative in the presence of a palladium catalyst and a base. youtube.com For the synthesis of the target compound, this could involve coupling 7-benzothiophene boronic acid with a 2-halopyridine. The use of bulky trialkylphosphine ligands, such as P(t-Bu)3, can facilitate these couplings even with challenging substrates like aryl chlorides. nih.gov A ligand-free Suzuki-Miyaura coupling has also been reported for the selective C-4 arylation of 2,4-dichloro-3-nitropyridine. nih.gov

Stille Coupling: This reaction pairs an organotin compound (stannane) with an organohalide. It is a versatile method for creating C-C bonds and has been used to synthesize various 3-substituted 2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene derivatives. researchgate.net The reaction is typically catalyzed by a palladium complex like Pd(PPh3)4. researchgate.net

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. While not a direct route to the target compound, it is a powerful tool for functionalizing the benzothiophene or pyridine rings with vinyl groups, which can then be further modified. youtube.com

C-H Activation/Arylation: Direct C-H arylation is an increasingly popular, atom-economical method that avoids the pre-functionalization of one of the coupling partners. rsc.org Palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl bromides and chlorides has been successfully demonstrated. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organohalide/Triflate | Pd(0) or Pd(II) with phosphine (B1218219) ligands | Mild conditions, high tolerance of functional groups, commercially available reagents, non-toxic byproducts. youtube.com | Boronic acids can be unstable; requires stoichiometric base. |

| Stille | Organotin compound + Organohalide/Triflate | Pd(0) or Pd(II) with phosphine ligands | Tolerant of a wide range of functional groups; reaction conditions are generally neutral and anhydrous. | Toxicity and difficulty in removing organotin byproducts. researchgate.net |

| Heck | Alkene + Organohalide/Triflate | Pd(0) or Pd(II) with phosphine ligands | Good for introducing vinyl groups; does not require organometallic reagents. youtube.com | Regioselectivity can be an issue with certain substrates. |

| C-H Arylation | Arene/Heteroarene + Organohalide | Pd(II) with specialized ligands | Atom economical; avoids pre-functionalization. organic-chemistry.orgrsc.org | Regioselectivity can be a major challenge; may require directing groups or specific substrate electronics. |

Intramolecular cyclization is a fundamental strategy for constructing the benzothiophene ring system. chemicalbook.com

Electrophilic Cyclization: o-Alkynyl thioanisoles can undergo electrophilic cyclization to yield 2,3-disubstituted benzo[b]thiophenes. nih.gov Various electrophiles like iodine, bromine, and sulfonium (B1226848) salts can initiate this cyclization. nih.gov For example, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been used for the electrophilic cyclization of o-alkynyl thioanisoles, introducing a thiomethyl group at the 3-position. nih.gov

Radical Cyclization: Radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols provides another route to benzothiophene derivatives. researchgate.net

Friedel-Crafts Type Reactions: Friedel-Crafts acylation is a classic method for functionalizing aromatic rings. google.com In the context of benzothiophene synthesis, intramolecular Friedel-Crafts type reactions can be used for ring closure. For instance, α-(3-methoxyphenylthio)-4-methoxyacetophenone can be cyclized using polyphosphoric acid to form a benzothiophene ring. google.com Subsequent Friedel-Crafts acylation can then be used to introduce substituents onto the benzothiophene core. google.com

Regioselectivity and Stereoselectivity Considerations in the Synthesis of Analogues

The synthesis of substituted analogues of this compound requires careful control of regioselectivity.

In Benzothiophene Functionalization: Electrophilic substitution on the benzothiophene ring typically occurs at the C3 position. chemicalbook.com However, the presence of directing groups or specific reaction conditions can alter this preference. Friedel-Crafts acylation, for example, can be directed to specific positions based on the existing substituents and the catalyst used. google.com

In Pyridine Functionalization: The functionalization of the pyridine ring is highly dependent on the reaction conditions. Electrophilic attack is generally difficult due to the electron-deficient nature of the ring and often requires harsh conditions, leading to meta-substitution. nih.gov Nucleophilic aromatic substitution, on the other hand, preferentially occurs at the C2 and C4 positions. The synthesis of 3,7-disubstituted analogs often requires a multi-step approach starting from pre-functionalized pyridines, such as 2,4-dichloro-3-nitropyridine, where selective coupling at different positions can be achieved sequentially. nih.gov

Stereoselectivity: For analogues containing chiral centers, stereoselectivity becomes a critical consideration. For example, in the synthesis of tetrahydro-1-benzothiophene derivatives, the formation of stereocenters may require asymmetric synthesis strategies or separation of diastereomers. acs.org

Derivatization Strategies and Functional Group Transformations

Once the core this compound scaffold is assembled, a wide range of derivatization strategies can be employed to explore the structure-activity relationship of its analogues.

Halogenation: Introduction of halogen atoms (Br, Cl) at specific positions on either ring provides a handle for further functionalization via cross-coupling reactions. nih.gov

Amination: Amino groups can be introduced through various methods, including Buchwald-Hartwig amination or nucleophilic aromatic substitution of a halo-substituted precursor.

Alkylation/Arylation: Further C-C bond formations can be achieved using the palladium-catalyzed methods described in section 2.2.2.

Formation of other Heterocycles: Functional groups on the primary scaffold can be used to construct additional heterocyclic rings. For example, a cyano group can be converted to an amidine and then cyclized with a suitable partner to form an oxadiazole ring. acs.org

Side Chain Modification: Functional groups on side chains can be readily modified. For example, a hydrazino group on a pyridine ring can be used as a derivatization reagent for other molecules. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 2 1 Benzothiophen 7 Yl Pyridine

Single-Crystal X-ray Diffraction Studies of the Compound and its Complexes

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal evidence of molecular structure, bond lengths, bond angles, and stereochemistry. For a molecule like 2-(1-Benzothiophen-7-yl)pyridine, which possesses distinct aromatic ring systems, this technique would offer critical insights into its solid-state architecture.

However, a comprehensive search of scientific literature and crystallographic databases did not yield any specific reports on the single-crystal X-ray diffraction analysis of this compound in its free form or as part of a coordination complex. Such studies, were they available, would be crucial for understanding the fundamental structural properties of the molecule.

Analysis of Solid-State Conformation and Intermolecular Interactions

In the absence of experimental crystallographic data for this compound, a detailed analysis of its solid-state conformation and the specific intermolecular interactions that govern its crystal packing remains speculative.

Generally, the conformation of biaryl compounds like this is defined by the dihedral angle between the benzothiophene (B83047) and pyridine (B92270) rings. This angle is influenced by a balance between steric hindrance (repulsion between nearby hydrogen atoms on the two rings) and the drive to achieve a planar conformation that maximizes π-system conjugation.

In the solid state, the molecular packing is dictated by non-covalent interactions. For this compound, one would anticipate the presence of several types of interactions:

π-π Stacking: The electron-rich aromatic rings of the benzothiophene and pyridine moieties could engage in face-to-face or offset π-π stacking interactions, which are significant in the crystal engineering of aromatic compounds.

C-H···π Interactions: Hydrogen atoms attached to one aromatic ring can interact with the π-electron cloud of an adjacent molecule.

C-H···N/S Interactions: The nitrogen atom of the pyridine ring and the sulfur atom of the benzothiophene ring could act as weak hydrogen bond acceptors for hydrogen atoms from neighboring molecules.

A detailed understanding of these interactions is essential for predicting and controlling the solid-state properties of materials.

Crystallographic Insights into Coordination Geometries

The pyridine moiety of this compound contains a nitrogen atom with a lone pair of electrons, making it an excellent ligand for coordinating to metal centers. When it acts as a ligand in a metal complex, single-crystal X-ray diffraction of the resulting complex provides invaluable information about the coordination geometry.

While many transition metal complexes with pyridine-based ligands have been structurally characterized, revealing geometries such as octahedral, tetrahedral, and square planar, no specific crystallographic data for complexes of this compound are currently available in the public domain. Such studies would reveal:

The coordination number of the metal center.

The precise bond lengths and angles of the metal-ligand bonds.

How the ligand's conformation might change upon coordination to a metal ion.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

1D and 2D NMR Techniques for Complete Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

A complete and unambiguous assignment of all proton and carbon signals for this compound would require a suite of 1D and 2D NMR experiments.

¹H NMR: Would provide information on the number of different types of protons and their neighboring protons through spin-spin coupling.

¹³C NMR: Would show the number of chemically distinct carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the pyridine and benzothiophene rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons and for connecting the benzothiophene and pyridine fragments across the C-C bond. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is key for determining the preferred conformation of the molecule in solution.

Without experimental data, a table of assignments cannot be generated.

Conformational Analysis in Solution and Dynamic NMR Spectroscopy

The single bond connecting the benzothiophene and pyridine rings allows for rotation, meaning the molecule can adopt different conformations in solution. The preferred conformation is determined by a balance of steric and electronic effects. The planarity of the molecule affects the extent of conjugation between the two ring systems.

Dynamic NMR spectroscopy is used to study processes that occur on the NMR timescale, such as bond rotation. If the rotational barrier between different conformations of this compound were sufficiently high, it might be possible to observe distinct sets of NMR signals for each conformer at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged set of signals. From this data, the energy barrier to rotation could be calculated. However, no dynamic NMR studies for this specific compound have been reported.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The specific fragmentation pathway for this compound upon ionization (e.g., by electron impact) has not been detailed in the scientific literature. However, based on the fragmentation of related compounds, a general pathway can be proposed. The molecular ion (M⁺˙) would be the peak with the highest mass-to-charge ratio. Subsequent fragmentation would likely involve characteristic losses from the heterocyclic rings.

Common fragmentation patterns for related aromatic and heterocyclic compounds include:

Loss of HCN: A common fragmentation for pyridine-containing compounds.

Loss of sulfur-containing fragments (e.g., S, CS, HCS): Characteristic of thiophene (B33073) and benzothiophene derivatives. nih.govsemanticscholar.orgnih.gov

Cleavage at the C-C bond linking the two rings, leading to fragments corresponding to the individual pyridine and benzothiophene cations.

A detailed elucidation would require high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragment ions and tandem MS (MS/MS) experiments to track the fragmentation cascade from the parent ion.

Vibrational (IR, Raman) and Electronic (UV-Vis, Fluorescence, Phosphorescence) Spectroscopy for Electronic Structure Interpretation

A detailed analysis in this section would typically involve the use of infrared (IR), Raman, and various electronic spectroscopic techniques to probe the molecular vibrations and electronic transitions of this compound. The interpretation of these spectra would provide significant insights into the molecule's structural and electronic properties, such as bond strengths, functional groups, and the nature of its frontier molecular orbitals.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of this compound would be characterized by both IR and Raman spectroscopy. A combined analysis is powerful because molecular vibrations that are strong in IR may be weak in Raman, and vice versa, providing a more complete vibrational profile.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, and C=N bonds within the pyridine and benzothiophene ring systems. For instance, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations would be observed in the 1400-1650 cm⁻¹ region. Vibrations involving the C-S bond of the benzothiophene moiety would be expected at lower frequencies.

Raman Spectroscopy: The Raman spectrum would complement the IR data. Aromatic ring "breathing" modes are often prominent in Raman spectra and are sensitive to the electronic nature of the heterocyclic systems. The symmetry of the molecule influences the activity of vibrational modes in Raman scattering, providing structural clues.

If data were available, a table of key vibrational frequencies and their assignments would be presented here.

Table 1: Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| Data Not Available | Aromatic C-H Stretch | IR, Raman |

| Data Not Available | Pyridine Ring Stretch (C=N, C=C) | IR, Raman |

| Data Not Available | Benzothiophene Ring Stretch (C=C) | IR, Raman |

| Data Not Available | C-S Stretch | IR, Raman |

This table is for illustrative purposes only. No actual data for this compound has been found.

Electronic Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy would be employed to study the electronic transitions within the molecule, providing information about the energy levels of its molecular orbitals.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to various excited states. These transitions are typically of the π → π* and n → π* type, characteristic of conjugated aromatic systems. The absorption maxima (λmax) and the corresponding molar absorptivity (ε) values would be key parameters.

Fluorescence and Phosphorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, this compound may exhibit luminescence.

Fluorescence: This process involves emission from the lowest singlet excited state (S₁) to the singlet ground state (S₀). Analysis of the fluorescence spectrum would provide the emission maximum (λem) and the fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process.

Phosphorescence: This is emission from the lowest triplet excited state (T₁) to the ground state (S₀). Phosphorescence occurs at longer wavelengths and has a longer lifetime than fluorescence. Its observation would provide insights into the efficiency of intersystem crossing from the singlet to the triplet manifold.

If data were available, tables summarizing the key photophysical properties would be included.

Table 2: Hypothetical Electronic Absorption and Emission Data for this compound

| Parameter | Value | Solvent |

|---|---|---|

| Absorption | ||

| λmax,1 (nm) | Data Not Available | Data Not Available |

| ε1 (M⁻¹cm⁻¹) | Data Not Available | Data Not Available |

| λmax,2 (nm) | Data Not Available | Data Not Available |

| ε2 (M⁻¹cm⁻¹) | Data Not Available | Data Not Available |

| Fluorescence | ||

| λem (nm) | Data Not Available | Data Not Available |

| Quantum Yield (Φf) | Data Not Available | Data Not Available |

| Phosphorescence |

This table is for illustrative purposes only. No actual data for this compound has been found.

Computational and Theoretical Chemistry of 2 1 Benzothiophen 7 Yl Pyridine

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it an ideal tool for studying complex organic molecules like 2-(1-Benzothiophen-7-yl)pyridine.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, calculations would typically be performed using a functional like B3LYP with a 6-31G(d,p) or larger basis set. The optimization would likely reveal a largely planar structure, although with a slight dihedral twist around the single bond connecting the benzothiophene (B83047) and pyridine (B92270) rings. This twist arises from steric hindrance between the hydrogen atoms on the adjacent rings.

The electronic structure is defined by the arrangement of electrons within the molecule. The linkage of the electron-rich benzothiophene system with the electron-deficient pyridine ring creates a push-pull electronic environment. This inherent electronic asymmetry is a key feature that governs the molecule's properties and reactivity.

Frontier Molecular Orbitals (FMOs) and Global Reactivity Parameters

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. oberlin.eduyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net For this compound, the HOMO is expected to be primarily localized on the electron-rich benzothiophene moiety, particularly involving the sulfur atom. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These parameters provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net

Table 1: Representative FMO Energies and Global Reactivity Parameters for this compound (Illustrative Values)

| Parameter | Formula | Illustrative Value | Description |

| E_HOMO | - | -6.20 eV | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | - | -1.85 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.35 eV | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -E_HOMO | 6.20 eV | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | 1.85 eV | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | 2.175 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -(I + A) / 2 | -4.025 eV | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ² / (2η) | 3.72 | Propensity to accept electrons |

Natural Bond Orbital (NBO) Analysis and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds and lone pairs. uni-muenchen.defaccts.de This method provides detailed insights into charge distribution and, crucially, the stabilizing effects of hyperconjugation. youtube.com Hyperconjugation involves donor-acceptor interactions where electron density from a filled (donor) orbital is shared with a nearby empty (acceptor) orbital. youtube.comresearchgate.net

In this compound, significant hyperconjugative interactions are expected. These include the delocalization of electron density from the sulfur (S) and nitrogen (N) lone pair orbitals (LP) into the antibonding π* orbitals of the aromatic rings. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). scirp.org A higher E(2) value indicates a stronger interaction and greater stabilization.

Table 2: Predicted Major NBO Donor-Acceptor Interactions in this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) S | π* (C-C) of Benzothiophene | ~15-20 | Lone pair delocalization into the ring |

| LP (1) N | π* (C-C) of Pyridine | ~25-30 | Lone pair delocalization into the ring |

| π (C-C) Benzothiophene | π* (C-C) Pyridine | ~5-10 | π-conjugation between rings |

| π (C-C) Pyridine | π* (C-C) Benzothiophene | ~2-5 | π-conjugation between rings |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. rsc.org

Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. oberlin.edu By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.netresearchgate.net The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction.

For this compound, several reactions could be modeled. For example, electrophilic aromatic substitution is likely to occur on the electron-rich benzothiophene ring, whereas nucleophilic attack would be favored at the electron-deficient pyridine ring. princeton.edu A computational study could model the protonation of the pyridine nitrogen, a key step in many biological and chemical processes. The calculation would determine the geometry of the transition state and the activation energy, providing a quantitative measure of the reaction's feasibility.

In Silico Modeling of Molecular Interactions with Potential Biological Targets (Mechanistic Focus)

Given the prevalence of pyridine and benzothiophene scaffolds in pharmaceuticals, this compound is a candidate for interaction with various biological targets. nih.govacs.orgmdpi.com In silico techniques like molecular docking can predict the preferred binding orientation of a molecule within the active site of a protein and estimate its binding affinity. imist.manih.gov

A docking study would involve placing the optimized structure of this compound into the binding pocket of a target protein, such as a kinase or a G-protein coupled receptor. nih.gov The simulation would then explore various binding poses and score them based on intermolecular interactions. The mechanistic focus of such a study is to identify the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts). nih.gov This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. nih.gov

Table 3: Plausible Molecular Interactions of this compound with a Hypothetical Kinase Active Site

| Interaction Type | Ligand Moiety | Protein Residue (Example) | Description |

| Hydrogen Bond | Pyridine Nitrogen | Lysine (LYS) | The pyridine nitrogen acts as a hydrogen bond acceptor with the backbone NH of a hinge region residue. |

| π-π Stacking | Benzothiophene Ring | Phenylalanine (PHE) | The aromatic system of the benzothiophene stacks with the phenyl ring of a phenylalanine residue. |

| π-π Stacking | Pyridine Ring | Tyrosine (TYR) | The pyridine ring engages in parallel or T-shaped stacking with an aromatic side chain. |

| Hydrophobic Interaction | Benzene (B151609) part of Benzothiophene | Leucine (LEU), Valine (VAL) | The nonpolar regions of the molecule interact favorably with hydrophobic pockets in the active site. |

| Sulfur-Aromatic Interaction | Thiophene (B33073) Sulfur | Tryptophan (TRP) | The sulfur atom can engage in favorable interactions with the π-system of an aromatic residue. |

Molecular Docking and Binding Mode Predictions

A comprehensive search of existing scientific literature and chemical databases did not yield any specific studies on the molecular docking of this compound. While molecular docking is a widely used computational tool to predict the binding orientation of a small molecule to a macromolecular target, no research has been published detailing such investigations for this particular compound. Therefore, there is no data available on its binding modes with any specific protein targets, nor are there any associated binding energy calculations to report.

Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling

Similarly, there is no evidence of theoretical Quantitative Structure-Activity Relationship (QSAR) models being developed or reported for this compound. QSAR studies are instrumental in correlating the chemical structure of a series of compounds with their biological activity. The absence of such studies for this compound means that there are no established mathematical models to predict its activity based on its molecular descriptors.

Reactivity and Reaction Mechanisms of 2 1 Benzothiophen 7 Yl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on Benzothiophene (B83047) and Pyridine (B92270) Moieties

The differing electronic natures of the pyridine and benzothiophene rings lead to distinct regioselectivities for electrophilic and nucleophilic substitution reactions.

Pyridine Moiety: The pyridine ring contains an electronegative nitrogen atom, which significantly deactivates the ring towards electrophilic aromatic substitution (EAS). quimicaorganica.org Reactions with electrophiles, such as nitration, require harsh conditions and typically occur at the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. quimicaorganica.orgrsc.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts coordinate with the basic nitrogen atom. quimicaorganica.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). quora.com Nucleophilic attack is strongly favored at the C-2 (and C-6) and C-4 positions because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comquimicaorganica.org In 2-(1-Benzothiophen-7-yl)pyridine, the C-2 position is blocked by the benzothiophene substituent, making the C-4' and C-6' positions the most likely sites for nucleophilic attack, especially if a good leaving group is present or under forcing conditions (e.g., the Chichibabin reaction). youtube.com The presence of electron-withdrawing groups on the pyridine ring can further enhance its reactivity towards nucleophiles. youtube.com

Benzothiophene Moiety: In contrast to pyridine, the benzothiophene system is electron-rich and readily undergoes electrophilic substitution. numberanalytics.comnumberanalytics.com The presence of the sulfur atom and the fused benzene (B151609) ring makes it more reactive than benzene. Electrophilic attack can occur on both the thiophene (B33073) and benzene rings. In the parent benzothiophene, electrophilic substitution, such as bromination, preferentially occurs at the C-3 position. youtube.com However, the regioselectivity in this compound will be influenced by the directing effect of the C-7 pyridyl substituent. As the pyridyl group is electron-withdrawing, it will deactivate the benzothiophene ring to some extent, but electrophilic substitution is still expected to occur on this moiety rather than the highly deactivated pyridine ring. The most probable sites for electrophilic attack would be the C-2, C-3, C-4, and C-6 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Metal-Catalyzed Functionalization and C-H Activation Studies

Metal-catalyzed cross-coupling and C-H activation reactions represent powerful tools for the selective functionalization of heteroaromatic compounds like this compound. The pyridine nitrogen atom acts as an effective directing group, guiding the metal catalyst to specific C-H bonds.

The 2-phenylpyridine (B120327) scaffold is a classic substrate for studying directed C-H activation and serves as an excellent model for this compound. researchgate.netnih.gov Palladium-catalyzed reactions have been extensively developed for the ortho-functionalization of the phenyl ring. researchgate.netrsc.org In the case of this compound, this corresponds to the C-H bond at the C-8 position of the benzothiophene ring. The reaction proceeds through a stable five-membered palladacycle intermediate, which ensures high regioselectivity. A wide variety of functional groups can be introduced at this position, including aryl, alkyl, and heteroatom-containing moieties. rsc.orgnih.gov

While the C-8 position is the most activated site due to the formation of a stable five-membered metallacycle, functionalization at other, more distal positions is also possible, though more challenging. nih.gov The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity. For instance, studies on related biaryl systems have shown that different metals can favor different cyclometallation positions. Ruthenium, palladium, and gold have all been shown to exhibit unique selectivity profiles in the C-H activation of 2-(1-naphthyl)-pyridine.

The table below summarizes typical conditions used for the ortho-arylation of 2-phenylpyridine, which are analogous to the C-8 arylation of this compound.

| Catalyst / Precursor | Ligand | Oxidant / Additive | Arylating Agent | Solvent | Temp. (°C) | Ref. |

| Pd(OAc)₂ | None | p-Benzoquinone, Cu(OAc)₂ | KArBF₃ | 1,4-Dioxane | 120 | acs.org |

| Pd(OAc)₂ | P(n-Bu)Ad₂ | Cs₂CO₃, Ag₂CO₃ | ArBr | Toluene | 130 | nih.gov |

| [Ru(p-cymene)Cl₂]₂ | PPh₃ | Na₂CO₃ | ArBr | NMP | 140 | |

| Pd(OAc)₂ | None | Ag₂O | ArI | Dioxane | 120 | nih.gov |

Oxidation and Reduction Pathways

The this compound molecule possesses two key sites for oxidation and reduction: the sulfur atom in the benzothiophene ring and the nitrogen-containing pyridine ring.

Oxidation: The sulfur atom in the benzothiophene moiety is susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding sulfoxide (B87167) (S-oxide) and subsequently the sulfone (S,S-dioxide). mdpi.com These oxidation reactions can significantly alter the electronic properties of the molecule. The conversion of the electron-donating thiophene sulfur into a strongly electron-accepting sulfonyl group lowers the energy levels of the molecular orbitals and can increase the thermal stability and oxidation stability of the compound. mdpi.com

The nitrogen atom of the pyridine ring can also be oxidized to an N-oxide using reagents like m-CPBA or hydrogen peroxide. Pyridine N-oxides are versatile intermediates; the N-oxide group activates the C-2 and C-4 positions for nucleophilic attack and can also serve as a directing group in certain metal-catalyzed reactions. youtube.com

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various hydrogenation conditions. researchgate.net This transformation drastically changes the geometry and electronic properties of that part of the molecule, converting the flat, aromatic, electron-withdrawing pyridine into a flexible, saturated, electron-donating piperidine. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on carbon (Rh/C) under a hydrogen atmosphere is a common method for this reduction. researchgate.net The benzothiophene moiety is generally more resistant to catalytic hydrogenation than the pyridine ring, allowing for selective reduction.

Ring-Opening and Rearrangement Reactions

While the aromatic systems of this compound are generally stable, they can undergo ring-opening or rearrangement reactions under specific, often forcing, conditions.

Ring-Opening: The benzothiophene ring can be opened via cleavage of the C-S bond. This is not a common transformation but has been achieved using strong nucleophiles or organometallic reagents. For example, fused thiophene systems have been shown to undergo ring-opening upon reaction with aryllithium reagents, which attack the sulfur atom or an adjacent carbon, leading to C-S bond scission. researchgate.netbeilstein-journals.org This process can be a route to highly functionalized bithiophene or styrene (B11656) derivatives. beilstein-journals.org

Rearrangement Reactions: Pericyclic reactions such as researchgate.netresearchgate.net-sigmatropic rearrangements (e.g., Claisen or Cope rearrangements) are well-known in organic synthesis. youtube.comorganic-chemistry.org While the parent this compound does not possess the required structure for these specific rearrangements, its derivatives could be designed to undergo such transformations. For instance, an allyl ether derivative of a hydroxylated version of the molecule could potentially undergo a Claisen rearrangement to introduce an allyl group onto one of the rings. organic-chemistry.org Similarly, carbocation-mediated rearrangements, driven by the formation of a more stable carbocation, are a fundamental possibility in reactions involving electrophilic addition or substitution under strongly acidic conditions. youtube.com

Detailed Mechanistic Investigations of Key Transformations

The regioselectivity and reactivity of this compound are underpinned by well-studied reaction mechanisms.

Metal-Catalyzed C-H Activation: The mechanism for the palladium-catalyzed ortho-C-H functionalization of 2-phenylpyridine, a close analog, is widely accepted to proceed via a ligand-directed cyclometallation pathway. rsc.orgnih.gov The key steps are:

Coordination: The pyridine nitrogen coordinates to the Pd(II) catalyst.

C-H Activation/Cyclometallation: The palladium center activates the ortho C-H bond (C-8 in the benzothiophene moiety) through a concerted metalation-deprotonation (CMD) mechanism, forming a stable five-membered palladacycle intermediate.

Oxidative Addition: The arylating agent (e.g., an aryl halide) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The new C-C bond is formed via reductive elimination from the Pd(IV) center, releasing the functionalized product and regenerating a Pd(II) species, which re-enters the catalytic cycle. nih.gov The high regioselectivity of this process is a direct consequence of the stability and geometric constraints of the cyclopalladated intermediate.

Electrophilic Substitution: The mechanism of electrophilic aromatic substitution involves the attack of the π-system of an aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org A base then removes a proton from the sp³-hybridized carbon, restoring aromaticity. For the benzothiophene ring, attack at the C-3 position generally leads to a more stable intermediate than attack at C-2. For the pyridine ring, attack at C-3 or C-5 is favored because attack at C-2, C-4, or C-6 would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, or even on the nitrogen itself in one resonance form, which is highly unfavorable. rsc.orgyoutube.com

Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyridine ring proceeds via an addition-elimination mechanism. stackexchange.com A nucleophile attacks an electron-deficient carbon (typically C-2 or C-4), breaking the aromaticity and forming a negatively charged intermediate (Meisenheimer complex). This intermediate is stabilized by resonance, importantly through a form where the negative charge resides on the electronegative nitrogen atom. quora.comstackexchange.com In a subsequent step, a leaving group (such as a halide) is expelled, and the aromaticity of the ring is restored. quimicaorganica.org

Coordination Chemistry and Catalytic Applications of 2 1 Benzothiophen 7 Yl Pyridine

Design and Synthesis of 2-(1-Benzothiophen-7-yl)pyridine-Based Ligands

The design and synthesis of ligands derived from this compound are often driven by the desire to create molecules with specific electronic and steric properties. These properties are crucial for their subsequent use in forming metal complexes with tailored catalytic activities. The synthesis of such ligands can be achieved through various organic chemistry methodologies. For instance, replacing the benzene (B151609) ring at the 7-position of related core structures with heterocyclic rings like pyridine (B92270) is a strategy employed to modify properties such as lipophilicity and solubility. bohrium.comnih.gov

One common synthetic route involves the condensation reaction between a carbonyl compound, such as 2-acetylpyridine, and a suitable hydrazine (B178648) derivative. researchgate.net This can be followed by further reactions to introduce the benzothiophene (B83047) group. Another approach is the use of cross-coupling reactions, which have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For example, Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions can be utilized to link the pyridine and benzothiophene fragments. mdpi.comnih.gov The synthesis of related pyridine derivatives has been reported through multi-step sequences involving nucleophilic aromatic substitution and subsequent cross-coupling reactions. mdpi.com

The resulting ligands, which feature both nitrogen and sulfur donor atoms, are of significant interest in coordination chemistry due to their ability to form stable chelate rings with metal ions. researchgate.netresearchgate.net The design of these ligands can be further refined by introducing various substituents on either the pyridine or the benzothiophene ring, allowing for fine-tuning of the ligand's electronic and steric environment. bohrium.comnih.gov

Formation and Characterization of Metal Complexes (e.g., Ir, Au, Cu, Rh, Zn)

The this compound framework and its derivatives readily form complexes with a variety of transition metals, including iridium (Ir), gold (Au), copper (Cu), rhodium (Rh), and zinc (Zn). ias.ac.in The formation of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting metal complexes often exhibit interesting photophysical and electrochemical properties, making them promising candidates for various applications.

The characterization of these metal complexes is carried out using a range of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution and to confirm the coordination of the ligand to the metal center. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the vibrational modes of the ligand and to observe shifts in these modes upon coordination to a metal ion, providing evidence of metal-ligand bond formation. researchgate.netmdpi.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the metal complexes, which can provide insights into their electronic structure and photophysical properties. researchgate.netmdpi.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their composition. nih.govuni-muenchen.de

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, further confirming their stoichiometry. mdpi.comnih.gov

Coordination Modes and Stoichiometry (e.g., N,S-chelation)

A key feature of this compound-based ligands is their ability to act as bidentate chelating agents, coordinating to a metal center through both the nitrogen atom of the pyridine ring and the sulfur atom of the benzothiophene moiety. This N,S-chelation results in the formation of a stable five-membered ring, a favorable arrangement in coordination chemistry. researchgate.net The formation of such chelate rings is often a driving force for the stability of the resulting metal complexes. nih.gov

The stoichiometry of the resulting complexes can vary depending on the metal ion, the specific ligand structure, and the reaction conditions. For instance, complexes with a 1:1 or 1:2 metal-to-ligand ratio are commonly observed. In some cases, other ligands, such as halides or solvent molecules, may also coordinate to the metal center to satisfy its coordination sphere. researchgate.net The coordination can lead to various geometries around the metal center, such as square planar or octahedral. researchgate.netresearchgate.net

The table below summarizes the coordination behavior of related pyridine-based ligands with different metal ions.

| Metal Ion | Typical Coordination Number | Common Geometries | Reference(s) |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | researchgate.netresearchgate.net |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | researchgate.netias.ac.innih.gov |

| Ni(II) | 4, 6 | Square Planar, Octahedral | researchgate.netjscimedcentral.com |

| Ir(III) | 6 | Octahedral | researchgate.net |

Spectroscopic and Structural Characterization of Metal-Ligand Interactions

The interaction between the this compound ligand and a metal center can be thoroughly investigated using a combination of spectroscopic and structural methods.

Spectroscopic Characterization:

IR Spectroscopy: The coordination of the pyridine nitrogen to the metal is typically evidenced by a shift in the C=N stretching vibration. researchgate.net Similarly, a shift in the C-S vibrational frequency can indicate the involvement of the benzothiophene sulfur in coordination. researchgate.net

NMR Spectroscopy: Upon complexation, the chemical shifts of the protons on the pyridine and benzothiophene rings are altered, providing detailed information about the electronic environment around the ligand. mdpi.com

UV-Vis Spectroscopy: The electronic spectra of the metal complexes often show new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net These transitions are a direct consequence of the metal-ligand interaction.

Structural Characterization:

X-ray Crystallography: This technique provides definitive proof of the N,S-chelation mode. It allows for the precise measurement of metal-nitrogen and metal-sulfur bond lengths, which are indicative of the strength of the coordination bonds. researchgate.netuky.edu For example, in copper(II) complexes with pyridine amide ligands, the copper is often coordinated by the aromatic nitrogen and amide oxygen atoms in an equatorial plane. researchgate.net

The table below presents typical spectroscopic data for related metal-pyridine complexes.

| Technique | Observation | Interpretation | Reference(s) |

| IR Spectroscopy | Shift in ν(C=N) and ν(C-S) bands | Coordination of pyridine N and thiophene (B33073) S | researchgate.net |

| UV-Vis Spectroscopy | Appearance of new charge-transfer bands | Electronic interaction between metal and ligand | researchgate.net |

| ¹H NMR Spectroscopy | Downfield or upfield shifts of ligand protons | Change in electronic environment upon coordination | mdpi.com |

Theoretical Studies of Metal-Ligand Bonding and Electronic Properties

Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for understanding the nature of metal-ligand bonding and the electronic properties of complexes containing this compound and related ligands. mdpi.comnih.gov These studies provide insights that complement experimental findings.

DFT calculations can be used to:

Optimize Molecular Geometries: Theoretical calculations can predict the ground-state geometry of the metal complexes, which can then be compared with experimental data from X-ray crystallography. nih.gov

Analyze Metal-Ligand Bonding: Natural Bond Orbital (NBO) analysis and other computational methods can be used to probe the nature of the metal-ligand bond, determining the extent of covalent and electrostatic contributions. mdpi.com Studies on related systems have shown that the bonding in such complexes can have a strong electrostatic character. mdpi.com

Predict Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of the complexes, helping to assign the observed transitions (e.g., MLCT, LMCT, or ligand-centered transitions). researchgate.netresearchgate.net

Determine Electronic Properties: DFT calculations can provide information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the redox properties and reactivity of the complexes.

Applications in Homogeneous Catalysis

The unique electronic and steric properties of metal complexes derived from this compound make them attractive candidates for applications in homogeneous catalysis. The ability to tune these properties through ligand design allows for the development of highly selective and efficient catalysts.

C-H Functionalization and Cross-Coupling Reactions

One of the most significant applications of such complexes is in the field of C-H functionalization and cross-coupling reactions. These reactions are powerful methods for the construction of complex organic molecules from simpler precursors.

C-H Functionalization: Metal complexes can catalyze the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering a more atom-economical and environmentally friendly alternative to traditional synthetic methods. The design of the ligand is critical for achieving high reactivity and selectivity in these transformations.

Cross-Coupling Reactions: Palladium and nickel complexes, in particular, are widely used as catalysts for cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. The use of ligands like this compound can lead to catalysts with enhanced stability and activity. For instance, nickel-catalyzed reductive cross-coupling reactions have emerged as direct methods for carbon-carbon bond formation between two organic electrophiles. nih.gov Pyrimidine (B1678525) derivatives have also been utilized in the synthesis of compounds with potential biological activities, often prepared via cross-coupling methodologies. mdpi.com

The development of new ligands and a deeper understanding of their coordination chemistry will undoubtedly lead to the discovery of even more efficient and selective catalysts for a wide range of organic transformations.

Insufficient Research Data Available for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a lack of specific research data concerning the coordination chemistry and catalytic applications of the chemical compound This compound . Specifically, no detailed findings could be retrieved for its use in asymmetric catalysis with chiral derivatives or its potential in photocatalysis and electrocatalysis, as outlined in the requested article structure.

The performed searches for "asymmetric catalysis with chiral derivatives of this compound," "photocatalytic properties of this compound metal complexes," "electrocatalysis using this compound complexes," and related queries did not yield any specific studies, papers, or patents focused on this particular compound.

While the broader fields of asymmetric catalysis involving various chiral pyridine ligands and the photocatalytic and electrocatalytic applications of different pyridine-based metal complexes are well-documented, this body of research does not extend to the specific molecule of interest, this compound.

Due to the strict requirement to focus solely on the specified compound and the absence of relevant data in the public domain, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Any attempt to do so would involve extrapolation from unrelated compounds, which would violate the core instruction of focusing exclusively on this compound.

Therefore, the requested article on the "" with the specified subsections cannot be produced at this time.

Advanced Molecular Interaction Studies with Biological Systems Mechanistic Focus

In Vitro Biochemical and Biophysical Characterization of Target Interactions

The characterization of how 2-(1-Benzothiophen-7-yl)pyridine and its analogues interact with biological targets at a molecular level is fundamental to elucidating their function. This involves a range of biochemical and biophysical assays designed to measure binding affinities, enzyme inhibition, and the modulation of target protein conformation and dynamics.

Biochemical assays have been pivotal in identifying the enzymatic and receptor targets of compounds containing the benzothiophene-pyridine scaffold. Derivatives of this structure have shown significant activity in various assays, demonstrating potent inhibition of key enzymes and high-affinity binding to specific receptors.

One area of investigation has been the inhibition of Cytochrome P450 17A1 (CYP17), an important enzyme in steroid biosynthesis and a target in prostate cancer. The design of non-steroidal CYP17 inhibitors has incorporated the benzothiophene (B83047) core, which serves as a steroid mimetic scaffold. The nitrogen atom in the pyridine (B92270) ring, along with other substituents bearing lone pair electrons, is crucial for binding to the heme iron within the active site of the CYP17 enzyme, leading to its inhibition nih.gov.

Derivatives have also been explored as receptor ligands. For instance, compounds based on the 1-(1-benzothiophen-7-yl) structure have been developed as agonists for the G-protein-coupled receptor 52 (GPR52), a target for psychotic disorders nih.gov. Similarly, various pyridine derivatives have been assayed for their affinity to sigma receptors (σ1R and σ2R), which are targets for neurological disorders nih.gov. The affinity of these compounds is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

| Compound Class/Derivative | Target | Assay Type | Key Findings (Affinity/Inhibition) |

| Benzothienopyridines | CYP17 | Enzyme Inhibition | The benzothiophene core and pyridine nitrogen are essential for binding to the enzyme's heme iron. nih.gov |

| 1-(1-Benzothiophen-7-yl)-1H-pyrazoles | GPR52 | Receptor Agonism | Identified potent agonists with EC₅₀ values in the nanomolar range (e.g., 21 nM for compound 17). nih.gov |

| Pyridine-dicarbonitriles | σ1 Receptor (hσ₁R) | Receptor Binding | High affinity demonstrated, with Kᵢ values as low as 1.45 nM. nih.gov |

| Tetrahydro-1-benzothiophenes | Pan-KRAS | Protein-Protein Interaction Inhibition | Inhibits KRAS::SOS1 interaction with IC₅₀ values at or below 1 µM. acs.org |

| Pyrazolo[3,4-c]pyridines | RIP1 Kinase | Kinase Inhibition | Potent inhibition of RIP1 kinase. nih.gov |

| Pyrazolo[4,3-b]pyridines | Cannabinoid Receptor 2 (CB₂) | Receptor Binding | High affinity ligands with Kᵢ values in the low nanomolar range (e.g., 0.45 nM). mdpi.com |

Allosteric modulation represents a sophisticated mechanism of drug action where a ligand binds to a site on the receptor that is topographically distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the receptor, which in turn modulates the binding or signaling of the endogenous ligand. This mechanism offers advantages such as greater selectivity and a ceiling effect that can prevent overdosing mdpi.com.

While direct studies on this compound as an allosteric modulator are not extensively documented, its structural motifs are present in compounds known to act as allosteric modulators for various G-protein coupled receptors (GPCRs) nih.gov. For example, derivatives containing a tetrahydrobenzothiophene core have been investigated as allosteric modulators of the dopamine (B1211576) D₂ receptor mdpi.com. Furthermore, certain compounds have been characterized as positive allosteric modulators (PAMs) of the cannabinoid 1 receptor (CB1), enhancing the receptor's affinity for and activation by endogenous cannabinoids nih.govresearchgate.net. A key characteristic of allosteric modulators is their ability to fine-tune physiological signaling rather than simply turning it on or off nih.gov.

Identification of Molecular Targets and Binding Site Analysis

Identifying the specific molecular targets of a compound is a critical step in understanding its pharmacological profile. For this compound and its analogues, a variety of targets have been identified through screening and rational design approaches.

CYP17: For benzothienopyridine-based inhibitors, the molecular target is the CYP17 enzyme. The binding mechanism involves the pyridine nitrogen's lone pair of electrons interacting with the heme iron in the enzyme's active site, effectively blocking its function nih.gov.

GPR52: Derivatives of 1-(benzothiophen-7-yl)-pyrazole were designed to target GPR52, an orphan GPCR. These agonists are believed to exert their effects by activating this receptor, which subsequently modulates dopamine receptor signaling nih.gov.

KRAS: A pan-KRAS inhibitor featuring a tetrahydro-1-benzothiophene core was found to bind in a cleft on the KRAS protein formed by the amino acid residues Glu62, His95, and Asp92. The interaction involves ionic interactions and CH-π interactions with the histidine residue acs.org.

RIP1 Kinase: Pyrazolopyridine derivatives have been identified as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptotic cell death nih.gov.

Sigma Receptors (σ1/σ2): Polyfunctionalized pyridine derivatives have shown high affinity for sigma receptors, which are implicated in various neurological processes nih.gov.

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. These studies systematically modify the chemical structure of a molecule to determine which parts are responsible for its biological activity.

For derivatives of this compound, SAR studies have revealed several key principles:

Substituents on Aromatic Rings: In the context of CYP17 inhibition, the nature and position of substituents on the phenyl ring attached to the core structure are critical for activity nih.gov. For antiproliferative pyridine derivatives, the presence of -OMe, -OH, and -C=O groups tends to enhance activity, whereas bulky groups or halogens may decrease it nih.govnih.gov.

Core Modifications: For KRAS inhibitors, switching the pyridine ring to a pyrimidine (B1678525) resulted in a small improvement in potency. N-methylation of a piperazine (B1678402) substituent was tolerated, while other substitutions that altered the basicity of the piperazine had significant impacts on potency acs.org.

Heterocyclic Modifications: In the development of GPR52 agonists, replacing a benzene (B151609) ring with a pyrazole (B372694) ring was a key strategy to reduce lipophilicity. Further SAR exploration showed that adding a methyl group to the pyrazole ring increased agonistic activity, and the addition of a hydroxymethyl group improved solubility while maintaining potency nih.gov.

| Scaffold/Series | Modification | Effect on Molecular Interaction/Activity |

| Benzothienopyridines (CYP17 Inhibitors) | Substituents on phenyl ring | Essential for enzyme inhibition. nih.gov |

| Pyridine Derivatives (Antiproliferative) | Addition of -OMe, -OH, -C=O groups | Enhanced activity. nih.govnih.gov |

| Pyridine Derivatives (Antiproliferative) | Addition of halogens or bulky groups | Decreased activity. nih.govnih.gov |

| Tetrahydro-benzothiophene (KRAS Inhibitors) | N-methylation of piperazine | Tolerated, did not significantly impact potency. acs.org |

| Tetrahydro-benzothiophene (KRAS Inhibitors) | Introduction of trifluoroethyl on piperazine | Reduced potency by over 100-fold. acs.org |

| 1-(Benzothiophen-7-yl)-pyrazoles (GPR52 Agonists) | Methyl substituent on pyrazole ring | Increased GPR52 agonistic activity. nih.gov |

| 1-(Benzothiophen-7-yl)-pyrazoles (GPR52 Agonists) | Hydroxymethyl group on pyrazole ring | Improved solubility while maintaining activity. nih.gov |

Cellular Uptake and Subcellular Localization Studies (In Vitro)

For example, studies on KRAS inhibitors with a spirocyclic tetrahydro-benzothiophene core measured Caco-2 efflux ratios, which provide an in vitro measure of intestinal permeability and the potential for oral absorption acs.org. The discovery of a RIP1 kinase inhibitor based on a pyrazolopyridine scaffold that is "brain-penetrating" implies that this class of compounds can cross the blood-brain barrier, a highly selective membrane system nih.gov. The lipophilic nature of the benzothiophene and pyridine rings suggests that passive diffusion across cell membranes is a likely mechanism of cellular entry. However, without specific experimental data, the precise subcellular distribution of this compound remains to be determined.

Interaction with Biomolecules (e.g., DNA, RNA, Lipids) and Membrane Components

Interaction with DNA: Studies on related pyridine complexes have demonstrated an ability to interact with DNA. For instance, certain zinc(II) complexes containing pyridine ligands were shown to bind to fish sperm DNA through an intercalative mode, where the molecule inserts itself between the base pairs of the DNA double helix. These complexes were also capable of cleaving plasmid DNA nih.gov. Furthermore, some cytotoxic 7-deazapurine nucleosides, which are also heterocyclic compounds, are known to exert their effects by being incorporated into DNA, leading to DNA damage and apoptosis acs.org.

Interaction with Lipids and Membranes: The lipophilicity of the benzothiophene-pyridine structure suggests a potential for interaction with cellular membranes. Highly lipophilic molecules can partition into the lipid bilayer, which can increase their apparent concentration near membrane-bound receptors nih.gov. This membrane partitioning can act as a reservoir, enhancing the likelihood of receptor association. For some drugs, this interaction with the lipid membrane is a key aspect of their pharmacology, potentially creating a local entry pathway to the binding site of a transmembrane receptor nih.gov.

Advanced Materials Science Applications of 2 1 Benzothiophen 7 Yl Pyridine

Application in Organic Optoelectronic Devices

The 2-(1-benzothiophen-7-yl)pyridine scaffold serves as a versatile C^N cyclometalating ligand for heavy metal complexes, such as those of iridium(III) and platinum(II). These complexes are pivotal in the development of organic optoelectronic devices due to their ability to harness triplet excitons, leading to high quantum efficiencies.

In the realm of OLEDs, this compound is a crucial component in the design of phosphorescent emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. When used as a cyclometalating ligand in platinum(II) or iridium(III) complexes, it helps to create stable, highly emissive materials.

The benzothiophene (B83047) unit, in particular, plays a significant role in tuning the emission color of the resulting complex. The extended π-conjugation provided by the benzothiophene moiety, compared to simpler phenyl or thiophene (B33073) rings, tends to lower the energy of the triplet metal-to-ligand charge transfer (³MLCT) state. This results in a bathochromic shift, pushing the emission towards the longer wavelength region of the visible spectrum, which is essential for creating red and deep-red emitters.

Research on analogous cyclometalated platinum(II) complexes with benzoaryl-pyridine ligands has demonstrated the viability of this approach. For instance, complexes incorporating benzo[b]selenophene and benzo[b]tellurophene units have been successfully used in solution-processed OLEDs to achieve deep-red emission. nih.gov A platinum complex featuring a benzo[b]selenophene unit yielded a red OLED with a maximum external quantum efficiency (EQE) of 6.3% and a current efficiency of 10.5 cd/A. nih.gov Similarly, iridium(III) complexes utilizing ligands like 2-acetylbenzo[b]thiophen-3-olate have been developed as stable and strongly luminescent red emitters for OLEDs, achieving EQEs over 9%. nih.gov

These findings strongly suggest that complexes of this compound would be excellent candidates for efficient red phosphorescent emitters. The performance of OLEDs based on structurally similar heavy metal complexes underscores this potential.

Table 1: Performance of OLEDs with Emitters Analogous to this compound Complexes This table is generated based on data from similar compounds to illustrate the potential of this compound-based emitters.

| Complex Type | Ligand System | Max. EQE (%) | Current Efficiency (cd/A) | Emission Color | Reference |

|---|---|---|---|---|---|

| Platinum(II) | Benzo[b]selenophenyl-pyridine | 6.3 | 10.5 | Red | nih.gov |

| Platinum(II) | Benzo[b]tellurophenyl-pyridine | 6.3 | 6.5 | Deep-Red | nih.gov |

| Iridium(III) | (lpt)₂Ir(bt)¹ | 9.0 | 10.0 | Red (CIE: 0.67, 0.33) | nih.gov |

| Iridium(III) | (tq)₂Ir(acac)² | 11.1 | - | Red (CIE: 0.69, 0.31) | nih.gov |

In the field of photovoltaics, the benzothiophene moiety is recognized as a valuable building block for constructing donor-acceptor (D-A) type conjugated polymers and small molecules for organic solar cells. Its electron-rich nature makes it a suitable donor component, while its derivatives can also be engineered to act as acceptor units.

While specific polymers incorporating the this compound unit are not widely reported, its structure is highly promising. The fusion of the donor-like benzothiophene and acceptor-like pyridine (B92270) units within a single rigid molecule makes it an excellent candidate for creating intramolecular charge-transfer polymers. Such materials are sought after for their potential to facilitate efficient exciton dissociation and charge transport within the active layer of a polymer solar cell. rsc.orgbohrium.com

Integration into Sensors and Probes

The combination of a nitrogen-containing heterocycle (pyridine) and a π-conjugated system often yields compounds with sensitive fluorescence responses to their environment. These solvatochromic or ion-specific responses can be harnessed for chemical sensing applications. The this compound structure contains the necessary components for a fluorescent probe: a π-conjugated backbone capable of fluorescence and a Lewis basic nitrogen atom on the pyridine ring that can act as a binding site for analytes, such as metal ions or protons.

For example, various pyridine-based small molecules have been developed as effective optical sensors. mdpi.com Similarly, probes based on thiophene-benzothiazole units have demonstrated high selectivity and sensitivity for detecting heavy metal ions like Hg²⁺ through distinct changes in their fluorescence signals. rsc.org Upon binding of an analyte to the pyridine nitrogen, the intramolecular charge transfer characteristics of the molecule can be altered, leading to a detectable change in the fluorescence emission wavelength or intensity (a "turn-on" or "turn-off" response). The inherent fluorescence of the benzothiophene-pyridine scaffold makes it a promising platform for the rational design of new chemosensors.

Structure-Property Relationships for Advanced Materials Design

The performance of this compound in advanced materials is dictated by the interplay between its constituent aromatic systems. Understanding these structure-property relationships is key to designing next-generation materials.

Electronic Properties : The pyridine ring acts as an electron acceptor, lowering the LUMO energy level of the molecule. Conversely, the benzothiophene unit is an electron donor, which tends to raise the Highest Occupied Molecular Orbital (HOMO) energy level. This inherent D-A character results in a reduced HOMO-LUMO gap, which is crucial for red-shifting optical absorption and emission, a desirable trait for OLED emitters and low-bandgap solar cell materials. nih.gov

Coordination and Assembly : The nitrogen atom of the pyridine ring provides a strong coordination site for metal ions, forming stable cyclometalated complexes. The steric and electronic properties of the benzothiophene group influence the packing of these complexes in the solid state, which can affect charge transport and prevent aggregation-induced quenching in thin films—a critical factor for efficient OLEDs.

By systematically modifying the this compound core—for instance, by adding electron-donating or withdrawing groups to either the pyridine or benzothiophene rings—researchers can finely tune the electronic and photophysical properties to meet the specific demands of a given application, from pure-red OLEDs to selective chemical sensors.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(1-benzothiophen-7-yl)pyridine and its derivatives continues to be an active area of research. While established methods like Suzuki and Stille cross-coupling reactions are commonly employed, the focus is shifting towards more sustainable and efficient synthetic strategies.

Future research will likely prioritize the development of:

C-H Activation/Functionalization: Direct arylation of the pyridine (B92270) ring with benzothiophene (B83047) derivatives, or vice-versa, through transition-metal-catalyzed C-H activation is a highly sought-after approach. This would eliminate the need for pre-functionalized starting materials, reducing step-count and waste.

One-Pot Reactions: Designing multi-component reactions where the benzothiophene and pyridine rings are constructed in a single synthetic operation is a key goal for improving efficiency.

Flow Chemistry: The use of microreactor technology can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Photoredox Catalysis: Visible-light-mediated synthetic methods are gaining traction as a green alternative to traditional thermal reactions.

A notable advancement in the synthesis of substituted benzothiophenes involves a palladium-catalyzed Sonogashira-type cross-coupling reaction. researchgate.net This method has been successfully used to create various 2-substituted benzothiophenes with moderate to good yields. researchgate.net

Exploration of New Catalytic Paradigms and Ligand Design

The development of novel catalysts and ligands is intrinsically linked to the advancement of synthetic methodologies. For the synthesis of this compound, future research will likely focus on:

Earth-Abundant Metal Catalysts: Replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron, copper, or nickel is a major objective in sustainable chemistry.

Ligand-Dependent Regioselectivity: The ability to control the regioselectivity of cross-coupling reactions through ligand design is crucial for accessing specific isomers of substituted benzothiophenylpyridines. For instance, different phosphine (B1218219) ligands can direct the coupling to different positions on the pyridine or benzothiophene rings. nih.gov

N-Heterocyclic Carbenes (NHCs) as Ligands: NHC ligands have shown great promise in stabilizing metal catalysts and promoting their activity in a wide range of cross-coupling reactions. researchgate.net

Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel can enable novel transformations that are not possible with a single catalyst.

Recent studies have shown that palladium-catalyzed cross-coupling reactions are highly effective for creating C-N bonds, which is essential for synthesizing various aniline (B41778) derivatives. mit.edu

Integration into Advanced Functional Materials and Nanotechnology

The unique photophysical and electronic properties of the this compound scaffold make it a promising candidate for incorporation into advanced functional materials.

Emerging opportunities in this area include:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield observed in some benzothiophene derivatives suggests their potential for use in the emissive layer of OLEDs. rsc.org

Organic Photovoltaics (OPVs): As electron-rich and electron-deficient moieties can be readily introduced into the benzothiophenylpyridine structure, these compounds could serve as donor or acceptor materials in organic solar cells.

Chemical Sensors: The nitrogen atom in the pyridine ring and the sulfur atom in the benzothiophene ring can act as binding sites for metal ions and other analytes, making these compounds suitable for use in chemosensors.

Nanomaterials: The self-assembly of porphyrin-based nanomaterials has been explored for applications in optoelectronics, catalysis, and drug delivery. researchgate.net

Elucidation of Undiscovered Mechanistic Pathways and Reaction Intermediates

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and developing new ones.

Future research in this area will likely involve:

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the role of catalysts and ligands. researchgate.net

In-situ Spectroscopic Techniques: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time and identify transient intermediates.

Radical Intermediates: While many cross-coupling reactions are thought to proceed through two-electron processes, the involvement of radical intermediates has been proposed in some cases. nih.gov Further investigation into these radical pathways could lead to the discovery of new reactivity.

A proposed reaction pathway for the palladium-catalyzed synthesis of 2-substituted benzo[b]thiophenes involves a Sonogashira coupling followed by cyclization. rsc.org

Design of Next-Generation Molecular Probes for Fundamental Biological Research